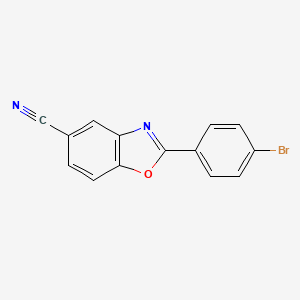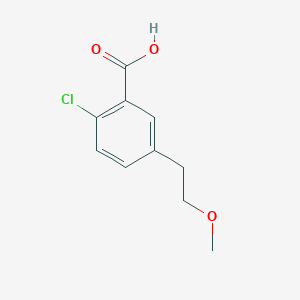![molecular formula C8H10N4S B13868071 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine is a heterocyclic compound that contains both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine typically involves the formation of the pyrazole and thiazole rings followed by their linkage through an ethanamine chain. One common method involves the reaction of Erlenmeyer thioazlactones with hydrazonoyl chlorides in the presence of triethylamine (Et3N). This reaction proceeds through a domino double 1,3-dipolar cycloaddition, followed by the elimination of carbon monoxide and phenylmethanthiol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism by which 2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparación Con Compuestos Similares
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine can be compared with other similar compounds, such as:
2-(1H-pyrazol-5-yl)ethanamine: Lacks the thiazole ring, which may result in different biological activities.
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains a phenyl group instead of a thiazole ring, affecting its chemical reactivity and biological interactions.
2-[5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine: Contains an oxadiazole ring, which may confer different properties compared to the thiazole ring.
The uniqueness of this compound lies in its combination of pyrazole and thiazole rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine |
InChI |
InChI=1S/C8H10N4S/c9-3-1-6-5-13-8(11-6)7-2-4-10-12-7/h2,4-5H,1,3,9H2,(H,10,12) |
Clave InChI |
HUWZZNRXEDQKTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=NC(=CS2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)






